molecular formula C24H26N4O2 B11178475 7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11178475
M. Wt: 402.5 g/mol
InChI Key: UJEPUQAUFXFYNU-UHFFFAOYSA-N
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Description

7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimido[1,2-a][1,3,5]triazin-6-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the core structure.

    Introduction of the Benzyl and Cyclopropyl Groups: These groups can be introduced via alkylation reactions using benzyl halides and cyclopropyl halides, respectively.

    Methoxyphenyl Substitution: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrimido[1,2-a][1,3,5]triazin-6-one core, potentially leading to dihydro or tetrahydro derivatives.

    Substitution: The benzyl and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar triazinone structures exhibit significant anticancer properties. For instance, derivatives of triazine have shown effectiveness against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation. A study demonstrated that modifications in the benzyl group can enhance the anticancer activity of triazine derivatives by altering their interaction with cellular targets .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial effects. Compounds within the pyrimidine and triazine classes have been reported to possess antibacterial and antifungal activities. For example, certain derivatives have demonstrated effectiveness against Mycobacterium tuberculosis and other resistant strains . The presence of electron-withdrawing groups in the phenyl ring has been linked to increased antibacterial potency .

Anti-inflammatory Effects

Similar compounds have been evaluated for their anti-inflammatory properties. The incorporation of methoxy groups in aromatic rings often enhances the anti-inflammatory response by modulating inflammatory pathways. This suggests that 7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one could exhibit similar effects .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of pyrimidine derivatives and tested them against various cancer cell lines including K562 and MCF-7. Among these compounds, those structurally related to 7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl showed promising results in inhibiting cell growth and inducing apoptosis at low concentrations .

Case Study 2: Antimycobacterial Activity

In another investigation focusing on antitubercular activity, compounds similar to the target compound were assessed against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that specific structural modifications significantly improved efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    7-benzyl-3-cyclopropyl-1-(2-hydroxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Similar structure but with a hydroxy group instead of a methoxy group.

    7-benzyl-3-cyclopropyl-1-(2-chlorophenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.

Biological Activity

7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine and triazine moiety. Its molecular formula is C22H25N3OC_{22}H_{25}N_3O with a molecular weight of approximately 379.5 g/mol . The presence of the methoxyphenyl group and cyclopropyl substituent may influence its biological activity by affecting interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrido[2,3-d]pyrimidine derivatives have shown activity against various cancer cell lines. A study demonstrated that certain analogs displayed antiproliferative activity with GI50 values in the nanomolar to micromolar range against human tumor cell lines . The specific mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Related compounds have been reported to possess antibacterial and antifungal activities. For example, triazole derivatives have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of dihydrofolate reductase (DHFR) and other critical enzymes involved in nucleotide synthesis .
  • Cell Cycle Disruption : Certain derivatives can induce apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death.
  • Antioxidant Properties : The presence of methoxy groups may enhance antioxidant activity, contributing to cellular protection against oxidative stress.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a structurally related compound in inhibiting tumor growth in vivo. The results indicated a significant reduction in tumor size compared to control groups, highlighting the potential of these compounds as anticancer agents.

CompoundTumor Size Reduction (%)Treatment Duration
Test Compound75%4 weeks
Control10%4 weeks

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial effects of related triazole derivatives against various pathogens. The results demonstrated that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria.

PathogenMIC (μg/mL)Comparison Drug (MIC)
Staphylococcus aureus0.5Vancomycin (0.68)
Escherichia coli1.0Ciprofloxacin (2.96)

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C24H26N4O2/c1-17-20(14-18-8-4-3-5-9-18)23(29)28-16-26(19-12-13-19)15-27(24(28)25-17)21-10-6-7-11-22(21)30-2/h3-11,19H,12-16H2,1-2H3

InChI Key

UJEPUQAUFXFYNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=CC=C3OC)C4CC4)CC5=CC=CC=C5

Origin of Product

United States

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